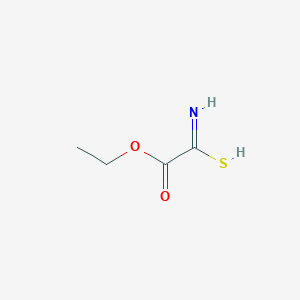

2-ethoxy-2-oxoethanimidothioic acid

Description

2-Ethoxy-2-oxoethanimidothioic acid is a thiocarboxylic acid derivative characterized by an ethoxy group, an oxo group, and an imidothioic acid moiety. Its systematic name, derived from IUPAC nomenclature rules, reflects the substitution pattern: the parent acetic acid chain is modified at the α-carbon with ethoxy (C₂H₅O–), oxo (O=), and imidothioic (–C(=NH)SH) groups . This compound belongs to the broader class of thio peroxy acids, where sulfur replaces oxygen in carboxyl groups, enhancing acidity and altering reactivity compared to oxy-analogs .

Properties

IUPAC Name |

2-ethoxy-2-oxoethanimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c1-2-7-4(6)3(5)8/h2H2,1H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBMCMOZIGSBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-ethoxy-2-oxoethanimidothioic acid would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-2-oxoethanimidothioic acid can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 2-ethoxy-2-oxoethanimidothioic acid include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-ethoxy-2-oxoethanimidothioic acid has various applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-2-oxoethanimidothioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to physiological effects. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Ethyl Oxalate Derivatives

Example: 2-Ethoxy-2-oxoacetic acid (monoethyl oxalate, C₄H₆O₅)

- Structure : Simpler backbone with ethoxy and oxo groups but lacks the imidothioic moiety.

- Properties: Acidity: pKa ~1.5–2.5 (stronger than acetic acid due to electron-withdrawing oxo group) . Solubility: High solubility in polar solvents (e.g., water, ethanol).

- Applications : Intermediate in esterification and decarboxylation reactions .

Comparison : The imidothioic group in 2-ethoxy-2-oxoethanimidothioic acid introduces nucleophilic sulfur and hydrogen-bonding capabilities, likely increasing its reactivity in metal coordination or thiourea-like reactions.

Thioamide-Containing Compounds

Example: 2-(2-Ethoxy-2-oxoacetamido)benzoic acid (C₁₁H₁₁NO₅)

- Structure : Features a benzoic acid core linked to an ethoxy-oxoacetamido group.

- Properties: Crystallography: Triclinic crystal system (space group P1), with planar geometry stabilized by O–H⋯O and C–H⋯O hydrogen bonds . Synthesis: Prepared via coupling ethyl chlorooxoacetate with 2-aminobenzoic acid in THF .

- Applications: Potential use in pharmaceuticals due to hydrogen-bonding motifs .

Comparison : The imidothioic acid group in the target compound replaces the acetamido group, introducing sulfur-based reactivity (e.g., thiol-disulfide exchange) and altering crystal packing dynamics.

Methoxy- and Ethoxy-Substituted Acids

Example: {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid (C₂₁H₂₃NO₆)

- Structure : Ethoxy-ethoxy spacer with Fmoc-protected amine and acetic acid termini.

- Properties :

Comparison : The target compound’s smaller size and sulfur-based groups prioritize reactivity over steric protection, making it more suited for catalysis or coordination chemistry.

Research Findings and Data Tables

Table 1. Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Crystal System (if known) |

|---|---|---|---|---|

| 2-Ethoxy-2-oxoethanimidothioic acid | C₄H₇NO₃S | 149.17 | Ethoxy, oxo, imidothioic | N/A |

| 2-Ethoxy-2-oxoacetic acid | C₄H₆O₅ | 134.09 | Ethoxy, oxo | N/A |

| 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | C₁₁H₁₁NO₅ | 237.21 | Ethoxy, oxo, amido, benzoic | Triclinic (P1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.